3-Methoxy-4-(3-methylbutoxy)benzoic acid
Description
Significance in Organic Chemistry and Medicinal Research
Substituted benzoic acids are a cornerstone class of molecules in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxylic acid group with additional functional groups at various positions on the ring. This structural motif is fundamental to the synthesis of a vast array of more complex molecules. preprints.org In organic synthesis, they serve as versatile building blocks and intermediates for producing dyes, fragrances, and resins. preprints.org
In the realm of medicinal research, benzoic acid derivatives are of profound importance. The presence of the benzoic acid scaffold is integral to numerous synthetic bioactive molecules and is found in various naturally occurring compounds with biological activity. preprints.org Researchers have extensively synthesized and screened benzoic acid derivatives, revealing their potential as anticancer agents. preprints.org Furthermore, these compounds are crucial for creating a wide range of pharmaceuticals. Hydroxyl and alkoxy-substituted aromatic compounds, in particular, are prevalent in the structures of natural and synthetic heterocyclic compounds and are often responsible for diverse bioactivities, including antibacterial and anticancer properties. mdpi.com For example, hydroxy-substituted compounds are found in over 30% of all drugs on the market. mdpi.com The investigation into alkoxybenzoic acids has also revealed potential hypolipidemic (lipid-lowering) activities. acs.orgacs.org
Overview of 3-Methoxy-4-(3-methylbutoxy)benzoic acid and its Structural Class
This compound is a specific derivative belonging to the substituted benzoic acid family. Its structure consists of a central benzoic acid core with two alkoxy substituents on the benzene ring: a methoxy (B1213986) group (-OCH₃) at the 3-position and a 3-methylbutoxy group (-OCH₂(CH₂)CH(CH₃)₂) at the 4-position. This places it within the structural class of 3,4-disubstituted alkoxybenzoic acids.
While detailed research specifically targeting this compound is limited, its structural class, the p-alkoxybenzoic acids (where an alkoxy chain is in the para position relative to the carboxylic acid), is well-studied. This class of compounds is particularly noted for its ability to form thermotropic liquid crystals—materials that exhibit fluid phases with long-range molecular order at temperatures between the solid crystalline and isotropic liquid states. researchgate.neted.gov
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 303059-32-7 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Boiling Point (Predicted) | 352.1 ± 22.0 °C |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKSBWFZSKQIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303059-32-7 | |
| Record name | 4-(ISOPENTYLOXY)-3-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methoxy 4 3 Methylbutoxy Benzoic Acid
Strategic Retrosynthesis and Precursor Selection
A retrosynthetic analysis of 3-Methoxy-4-(3-methylbutoxy)benzoic acid informs the selection of appropriate starting materials. The primary disconnections are made at the ether bond and the carboxyl group, tracing the synthesis back to simpler, commercially available scaffolds.
Derivations from Benzene (B151609) and Benzoic Acid Scaffolds
The foundational structure of the target molecule is a 1,2,4-trisubstituted benzene ring. A logical retrosynthetic approach involves functional group interconversion, leading back to key intermediates such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or 4-hydroxy-3-methoxybenzaldehyde (vanillin). mdpi.comresearchgate.net These precursors, which already possess the required methoxy (B1213986) and hydroxy/formyl groups in the correct orientation, are themselves derivatives of benzene and are widely used in organic synthesis. researchgate.net The synthesis of such polysubstituted benzene rings from benzene itself typically involves a sequence of electrophilic aromatic substitution reactions, carefully orchestrated to direct incoming functional groups to the desired positions.
Precursors such as 3-Methoxybenzaldehyde and 3-Methylbutanol in Etherification Pathways
Two primary routes can be envisioned for constructing this compound, differing in the timing of the etherification and oxidation steps.
Route A (Starting from Vanillic Acid): This pathway begins with 4-hydroxy-3-methoxybenzoic acid. The key precursors for the etherification step are the vanillic acid derivative and a reagent to introduce the 3-methylbutoxy (isoamyl) group. researchgate.netzenodo.org
Route B (Starting from Vanillin): Alternatively, the synthesis can commence with 4-hydroxy-3-methoxybenzaldehyde. researchgate.net
In both scenarios, the 3-methylbutoxy side chain is installed via an etherification reaction. The source of this group is typically 3-methylbutanol (isoamyl alcohol), which must be converted into a more reactive form, such as an alkyl halide.
Table 1: Key Precursors for Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | C₈H₈O₄ | Starting material containing the benzoic acid and methoxy groups. |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | Alternative starting material requiring a final oxidation step. |
| 1-Bromo-3-methylbutane (Isoamyl Bromide) | C₅H₁₁Br | Alkylating agent for introducing the 3-methylbutoxy group. |
| 3-Methylbutanol (Isoamyl Alcohol) | C₅H₁₂O | Starting material for the preparation of the alkylating agent. |
Reaction Pathways for this compound Synthesis
The construction of the target molecule is achieved through a sequence of well-established organic reactions. The core transformations are the formation of an ether bond and, if necessary, the oxidation of an aldehyde to a carboxylic acid.
Etherification Reactions: Williamson Ether Synthesis
The Williamson ether synthesis is the cornerstone reaction for creating the 3-methylbutoxy ether linkage. numberanalytics.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. ontosight.ai In this specific synthesis, the phenolic hydroxyl group of either vanillic acid or vanillin (B372448) is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isoamyl halide, such as 1-bromo-3-methylbutane, displacing the bromide ion and forming the ether. francis-press.comorgsyn.org
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism. numberanalytics.com A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netnumberanalytics.com In syntheses of similar molecules, potassium carbonate has proven effective. mdpi.comresearchgate.net If starting with vanillic acid, the carboxylic acid group is often protected as an ester (e.g., a methyl or ethyl ester) prior to etherification to prevent it from interfering with the base. mdpi.comresearchgate.netzenodo.org This protecting group is then removed by hydrolysis in a subsequent step to yield the final benzoic acid. zenodo.org
Oxidation Pathways to Benzoic Acid Moiety
If the synthesis starts with vanillin, the intermediate product is 3-methoxy-4-(3-methylbutoxy)benzaldehyde. 1int.co.uk The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common transformation in organic synthesis, and several oxidizing agents can be employed.
Potassium permanganate (KMnO₄) is a powerful and frequently used oxidant for this purpose. The reaction is typically conducted in an aqueous solution, sometimes with a co-solvent, and may be performed under basic, acidic, or neutral conditions. Other reagents capable of effecting this transformation include Jones reagent (chromium trioxide in sulfuric acid) and Tollens' reagent (ammoniacal silver nitrate), although KMnO₄ is often preferred for its efficiency and cost-effectiveness.
Optimization of Reaction Conditions and Yield
Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for the key etherification step. numberanalytics.com Factors such as the choice of base, solvent, temperature, and reaction time significantly influence the outcome. ontosight.ainumberanalytics.com
Base and Solvent: The selection of the base and solvent system is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com The use of phase-transfer catalysts can also enhance reaction efficiency, particularly in biphasic systems. numberanalytics.com
Temperature: Increasing the reaction temperature can accelerate the rate of the Williamson ether synthesis. ontosight.ai However, excessively high temperatures may promote side reactions, such as elimination, especially if the alkyl halide is sterically hindered. numberanalytics.com A balance must be struck to ensure a reasonable reaction time without compromising selectivity.
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. zenodo.orgresearchgate.net Advanced techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. numberanalytics.comsacredheart.edu
Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis Yield
| Parameter | Condition | General Effect on Yield/Rate | Reference |
|---|---|---|---|
| Base | Strong (e.g., NaH) | Higher Yield | numberanalytics.com |
| Weak (e.g., K₂CO₃) | Moderate to Good Yield | researchgate.net | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Higher Yield, Faster Rate | numberanalytics.com |
| Protic (e.g., H₂O, Ethanol) | Lower Yield | numberanalytics.com | |
| Temperature | Increased Temperature | Increased Rate (risk of side reactions) | ontosight.ai |
| Technology | Microwave Irradiation | Significantly Reduced Reaction Time | sacredheart.edu |
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high efficiency and purity.
Solvent Systems and Catalysis Selection
The choice of solvent and catalyst is fundamental in the synthesis of benzoic acid derivatives, directly influencing reaction rates and outcomes. In Williamson ether synthesis, a common method for producing the ether linkage in the target molecule, polar aprotic solvents are often employed.
Solvent Systems: Dimethylformamide (DMF) is a frequently used solvent for alkylation reactions involving benzoate derivatives. mdpi.comnih.gov Its polar nature effectively dissolves the reactants while facilitating the nucleophilic substitution. Other systems include the use of alcohols like methanol (B129727) or aqueous solutions of a base such as potassium hydroxide or sodium hydroxide. chemicalbook.comgoogle.com For reactions like bromination on a similar aromatic ring, glacial acetic acid is a suitable medium. google.com
Catalysis: The alkylation is typically base-catalyzed. Inorganic bases like potassium carbonate (K₂CO₃) are common, serving to deprotonate the hydroxyl group of the precursor, making it a more potent nucleophile. mdpi.comnih.gov Potassium hydroxide (KOH) is also widely used for this purpose. google.com In some synthetic routes involving halogenation, a Lewis acid catalyst such as ferric chloride (FeCl₃) may be utilized. google.com
| Reaction Type | Typical Solvents | Common Catalysts/Bases | Example Precursor |
| O-Alkylation | Dimethylformamide (DMF), Methanol, Water | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) | Methyl 4-hydroxy-3-methoxybenzoate |
| Halogenation | Glacial Acetic Acid | Ferric Chloride (FeCl₃) | p-Methoxybenzoic acid |
| Esterification | Methanol | Thionyl Chloride (SOCl₂) | 3-Methoxy-4-hydroxybenzoic acid |
Temperature and Reaction Duration Parameters
Temperature and reaction time are critical parameters that must be carefully controlled to ensure the desired product is formed efficiently while minimizing side reactions.
Temperature: Reaction temperatures can vary significantly depending on the specific transformation. For instance, the alkylation of methyl 4-hydroxy-3-methoxybenzoate with an alkyl halide is often performed at an elevated temperature, such as 70°C. mdpi.comnih.gov Other processes, like methylation, may proceed at a milder temperature of 40°C. google.com Nitration reactions, which are highly exothermic, often require initial cooling to between 0-5°C before proceeding at room temperature or slightly higher (e.g., 60°C). mdpi.comnih.gov
Reaction Duration: The time required for a reaction to reach completion is contingent on the reactants, temperature, and catalyst. Alkylation reactions can range from 1 to 4 hours at 70°C. mdpi.comnih.gov Nitration steps may take between 3 and 6 hours. mdpi.comnih.gov Esterification can be relatively quick, sometimes completed within 2 hours at room temperature. mdpi.com
| Reaction Step | Temperature | Duration |
| Alkylation | 70°C | 1 - 4 hours |
| Methylation | 40°C | ~3 hours |
| Nitration | 0°C to 60°C | 3 - 6 hours |
| Esterification | Room Temperature | ~2 hours |
Controlled Reactivity and Kinetic vs. Thermodynamic Control
In chemical reactions where multiple products can be formed, the outcome can be governed by either kinetic or thermodynamic control. libretexts.org
Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that forms the fastest, known as the kinetic product. libretexts.org This product is formed via the pathway with the lowest activation energy. youtube.com
Thermodynamic Control: At higher temperatures, the reaction is typically reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the major product is the most thermodynamically stable one, even if it forms more slowly (i.e., has a higher activation energy). libretexts.orgyoutube.com
The synthesis of ethers from phenol derivatives, such as the O-alkylation step in forming this compound, is generally under thermodynamic control. The O-alkylated product is significantly more stable than a potential C-alkylated side-product. The use of elevated temperatures (e.g., 70°C) helps to ensure that the reaction overcomes the activation energy barriers and proceeds towards the most stable thermodynamic product. mdpi.comnih.govlibretexts.org
Purification and Isolation Techniques in this compound Synthesis
Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Standard laboratory techniques such as chromatography, precipitation, and recrystallization are employed.
Chromatographic Separations (e.g., Column Chromatography)
Chromatography is a powerful technique for separating and purifying components of a mixture.
Column Chromatography: This is a common method for purifying organic compounds. nih.gov For derivatives of benzoic acid, both normal-phase and reverse-phase chromatography can be effective. Silica gel is often used as the stationary phase in normal-phase chromatography, with eluents such as a mixture of petroleum ether and ethyl acetate. For reverse-phase chromatography, a C18 column can be used with a mobile phase consisting of a methanol-water mixture. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to determine the purity of the synthesized compounds and intermediates. mdpi.comnih.gov
Precipitation and Recrystallization
Precipitation and recrystallization are common and effective methods for isolating and purifying solid organic compounds. illinois.edu
Precipitation: This technique is often used to isolate a product directly from the reaction mixture. For example, after an alkylation reaction in a solvent like DMF, the mixture can be poured into ice-water. mdpi.comnih.gov The organic product, being insoluble in water, precipitates out as a solid and can then be collected by filtration. mdpi.comnih.gov Similarly, a benzoic acid derivative dissolved in an aqueous basic solution can be precipitated by acidification. google.com
Recrystallization: Recrystallization is a purification technique that relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. researchgate.net The principle involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. youtube.com As the solution cools slowly, the solubility of the desired compound decreases, and it forms pure crystals, while the impurities remain dissolved in the solvent. researchgate.netyoutube.com The pure crystals are then collected by filtration. youtube.com Suitable solvents for recrystallizing benzoic acid derivatives include ethanol, acetic acid, or water. rsc.org
Chemical Derivatization and Analog Development of 3 Methoxy 4 3 Methylbutoxy Benzoic Acid
Esterification and Amidation Reactions
The carboxylic acid moiety is a prime target for derivatization through esterification and amidation. These reactions convert the polar carboxylic acid into less polar ester or amide groups, significantly altering properties like solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of carboxylic acids to esters is a fundamental transformation. For benzoic acid derivatives, this can be achieved under various conditions. A common laboratory method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, the esterification of 3-methoxy-4-hydroxybenzoic acid, a precursor to the title compound, is readily accomplished by reacting it with methanol (B129727) in the presence of thionyl chloride. mdpi.com Another effective method for substituted benzoic acids utilizes N-bromosuccinimide (NBS) as a catalyst, which allows for the efficient synthesis of methyl esters, such as methyl 3-methoxybenzoate, under mild, metal-free conditions. mdpi.com The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by 4-dimethylaminopyridine (B28879) (DMAP), is also a well-established method for forming esters, including sterically hindered ones like tert-butyl esters. researchgate.net
Amidation: Amidation, the reaction of the carboxylic acid with an amine, yields a stable amide bond, a key feature in many pharmaceuticals. Direct amidation can be challenging and often requires activating the carboxylic acid. Modern methods employ silicon-based reagents to facilitate this transformation. Methyltrimethoxysilane (MTM) has been shown to be an effective reagent for the direct amidation of various carboxylic acids with primary and secondary amines, offering a protocol with a simple workup that avoids chromatography. nih.gov Another approach involves the use of potassium tert-butoxide (KOtBu), which can promote the amidation of esters with amines under ambient conditions, providing a rapid and versatile method for synthesizing amides. researchgate.net Organocatalytic methods have also been developed for the atroposelective coupling of carboxylic acids with amines, highlighting the advanced strategies available for creating structurally complex amides. researchgate.net
Table 1: Selected Methods for Esterification and Amidation of Benzoic Acids
| Reaction Type | Reagent/Catalyst | Substrate Example | Product Example | Key Features | Source(s) |
|---|---|---|---|---|---|
| Esterification | Thionyl chloride / Methanol | 3-Methoxy-4-hydroxybenzoic acid | Methyl 4-hydroxy-3-methoxybenzoate | Common and effective for simple esters | mdpi.com |
| Esterification | N-bromosuccinimide (NBS) / Methanol | 3-Methoxybenzoic acid | Methyl 3-methoxybenzoate | Metal-free, mild conditions | mdpi.com |
| Esterification | Dicyclohexylcarbodiimide (DCC) / DMAP | General Carboxylic Acids | tert-Butyl esters | Effective for sensitive or hindered substrates | researchgate.net |
| Amidation | Methyltrimethoxysilane (MTM) | General Carboxylic Acids + Amines | Amides | Inexpensive, simple workup, avoids chromatography | nih.gov |
| Amidation | Potassium tert-butoxide (KOtBu) | Esters + Amines | Amides | Rapid, versatile, ambient conditions | researchgate.net |
Substitution and Functional Group Interconversion Strategies
Beyond the carboxylic acid group, the aromatic ring and its substituents can be modified to create a diverse range of derivatives. These strategies include electrophilic substitution on the aromatic ring and interconversion of the existing functional groups.
A common and important reaction for this class of compounds is nitration. The introduction of a nitro group onto the aromatic ring serves as a crucial step for further modifications, as the nitro group can be readily reduced to an amine. For example, in the synthesis of complex molecules like Bosutinib and Gefitinib, precursors such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate are nitrated using nitric acid in acetic acid. mdpi.comnih.gov The resulting nitro compound can then be reduced to an aniline (B41778) derivative using reagents like powdered iron with ammonium (B1175870) chloride or iron in acetic acid. mdpi.comnih.gov This newly formed amino group can then participate in cyclization or amination reactions to build more complex heterocyclic structures. mdpi.comnih.gov
Another strategy involves the reduction of imines (Schiff bases). For instance, Schiff bases formed from the reaction of vanillin (B372448) (a related 4-hydroxy-3-methoxybenzaldehyde) with aminobenzoic acids can be reduced to the corresponding secondary amines using sodium triacetoxyhydridoborate. researchgate.net This demonstrates a method for linking the benzoic acid moiety to another aromatic system via a flexible methylamino bridge. researchgate.net
Synthesis of Hybrid Molecules Incorporating the 3-Methoxy-4-(3-methylbutoxy)benzoic Acid Moiety
The 3-methoxy-4-(alkoxy)benzoic acid scaffold can be incorporated as a fragment into larger, hybrid molecules, combining its structural features with those of other pharmacophores. This molecular hybridization aims to create new chemical entities with potentially synergistic or novel biological activities.
One synthetic approach involves using the benzoic acid derivative as a building block in multi-step syntheses. For example, the synthesis of the tyrosine kinase inhibitor Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The initial acid is first esterified and then alkylated, followed by a series of reactions including nitration, reduction, cyclization, and amination to construct the final complex quinoline-based structure. mdpi.com Similarly, the synthesis of Gefitinib can start from methyl 3-hydroxy-4-methoxybenzoate, an isomer of the Bosutinib precursor, which undergoes alkylation, nitration, reduction, and cyclization to form the quinazoline (B50416) core of the drug. nih.gov
Another strategy involves linking the benzoic acid moiety to a heterocyclic system. Research into new antiprotozoal agents has led to the synthesis of hybrid molecules where a p-aminobenzoic acid "bridge" is connected to a 1,3,4-thiadiazole (B1197879) ring. mdpi.com Although this example uses aminobenzoic acid, a similar strategy could be envisioned where the this compound is coupled to a heterocyclic core via its carboxylic acid group, forming an amide or ester linkage to create a novel hybrid molecule.
Exploration of Isomeric and Homologous Analogs
The synthesis and study of isomers and homologs are crucial for understanding structure-activity relationships. By subtly altering the substitution pattern on the aromatic ring or the length and branching of the alkoxy chain, researchers can fine-tune the molecule's properties.
Isomeric Analogs: Isomers of this compound would involve rearranging the substituents on the aromatic ring or the side chain. For example, 3-Methoxy-4-methylbenzoic acid is an analog where the butoxy group is replaced by a much smaller methyl group. chemicalbook.com The synthesis of such compounds often follows established routes starting from correspondingly substituted precursors. Another example is methyl 3-hydroxy-4-methoxybenzoate, an isomer of the common precursor methyl 4-hydroxy-3-methoxybenzoate, which serves as the starting material for the synthesis of the drug Gefitinib. nih.gov
Homologous Analogs: Homologous analogs involve changing the length of the alkyl chain. Instead of the 3-methylbutoxy group, one could synthesize analogs with ethoxy, propoxy, or longer alkoxy chains. The synthesis of these analogs typically involves the alkylation of the corresponding 4-hydroxybenzoic acid precursor with the appropriate alkyl halide. For instance, the synthesis of intermediates for Bosutinib and Gefitinib involves alkylating a phenolic hydroxyl group with 1-bromo-3-chloropropane, demonstrating the feasibility of introducing different chain lengths at this position. mdpi.comnih.gov These modifications to the alkoxy chain can systematically alter the lipophilicity and steric profile of the molecule.
Table 2: Examples of Related Isomers and Precursors
| Compound Name | Relationship to Target Compound | Synthetic Utility / Note | Source(s) |
|---|---|---|---|
| 3-Methoxy-4-hydroxybenzoic acid | Precursor | Starting material for alkylation to introduce the side chain | mdpi.com |
| Methyl 4-hydroxy-3-methoxybenzoate | Esterified Precursor | Key intermediate in the synthesis of Bosutinib | mdpi.com |
| Methyl 3-hydroxy-4-methoxybenzoate | Isomeric Precursor | Starting material in the synthesis of Gefitinib | nih.gov |
| 3-Methoxy-4-methylbenzoic acid | Isomeric Analog | An analog with a methyl group instead of the alkoxy chain | chemicalbook.com |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Homologous Precursor | An intermediate with a different alkoxy chain used in Gefitinib synthesis | nih.gov |
Advanced Characterization Techniques for 3 Methoxy 4 3 Methylbutoxy Benzoic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for determining the chemical structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. Both ¹H (proton) and ¹³C (carbon-13) NMR are vital for the characterization of 3-Methoxy-4-(3-methylbutoxy)benzoic acid.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the protons of the 3-methylbutoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the 3-methylbutoxy group would be found in the upfield region (typically δ 0.9-4.0 ppm).
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum would display signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the carbons of the 3-methylbutoxy chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carboxyl carbon would appear significantly downfield (around δ 165-185 ppm), while the aliphatic carbons would be in the upfield region (around δ 10-70 ppm).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.
C-O stretching bands for the methoxy and butoxy ether linkages, which would be observed in the region of 1000-1300 cm⁻¹.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-H stretching bands for both the aromatic and aliphatic parts of the molecule.
The IR spectrum of the related compound 3-methoxy-4-methylbenzoic acid shows characteristic peaks that support the presence of these functional groups. chemicalbook.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable information about the structure of the molecule. Key fragmentation pathways could include the loss of the methoxy group, the 3-methylbutoxy group, or the carboxyl group.
For instance, the mass spectrum of the similar compound 3-methoxy-4-methylbenzoic acid shows a molecular ion peak and a characteristic fragmentation pattern that aids in its identification. nist.gov
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods are widely used in the analysis of pharmaceutical and chemical products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds. It is particularly useful for the analysis of non-volatile or thermally unstable compounds.
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier like formic acid or acetic acid). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under a specific set of conditions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
General HPLC methods for the analysis of benzoic acid and its derivatives have been well-established, often utilizing reversed-phase columns with UV detection. sielc.comusda.gov The development of a specific HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a good separation and sensitivity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and identification of compounds. It is often used to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to determine the purity of a substance.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen within a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.
| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %O |
|---|---|---|---|---|
| This compound | C₁₃H₁₈O₄ | 65.53 | 7.61 | 26.86 |
| Methyl 4-butoxy-3-methoxybenzoate | C₁₃H₁₈O₄ | 65.53 | 7.61 | 26.86 |
Crystallographic Analysis (e.g., X-ray Diffraction)
Crystallographic data has been reported for derivatives of this compound, such as Methyl 4-butoxy-3-methoxybenzoate. The analysis of this derivative provides valuable insight into the structural properties of this class of compounds. In a study on Methyl 4-butoxy-3-methoxybenzoate, single-crystal X-ray diffraction analysis revealed detailed information about its crystal structure. The compound was found to crystallize in a triclinic system.
Key crystallographic parameters for Methyl 4-butoxy-3-methoxybenzoate were determined at a temperature of 293 K. The analysis showed that the benzene (B151609) ring is planar, with the bond lengths and angles falling within normal ranges. This type of detailed structural information is vital for understanding the molecule's physical properties and its interactions in a solid state.
| Parameter | Value for Methyl 4-butoxy-3-methoxybenzoate |
|---|---|
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.27 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.9660 (16) |
| b (Å) | 9.1630 (18) |
| c (Å) | 10.143 (2) |
| α (°) | 64.80 (2) |
| β (°) | 70.96 (3) |
| γ (°) | 79.26 (3) |
| Volume (ų) | 632.3 (2) |
| Z | 2 |
| Temperature (K) | 293 |
Structure Activity Relationship Sar Studies of 3 Methoxy 4 3 Methylbutoxy Benzoic Acid Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to delineate the mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For derivatives of benzoic acid, QSAR studies have been instrumental in predicting their inhibitory activities and guiding the design of more potent analogs.
Research on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, has highlighted several key physicochemical properties that govern their efficacy. nih.govdergipark.org.tr These studies have shown that inhibitory activity is often positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as hydroxyl groups, can also enhance activity. Conversely, the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can diminish the inhibitory effect. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target receptor. For a series of 3-phenoxybenzoylamino benzoic acid derivatives, robust 3D-QSAR models have been developed with high predictive power, as indicated by their q² and r² values. researchgate.net
Table 1: Key Physicochemical Descriptors in QSAR Models for Benzoic Acid Analogs
| Descriptor | Influence on Biological Activity | Rationale |
|---|---|---|
| Hydrophobicity (LogP) | Generally positive | Enhances membrane permeability and binding to hydrophobic pockets of target proteins. nih.govnih.gov |
| Molar Refractivity | Generally positive | Relates to the volume of the molecule and its polarizability, influencing binding affinity. nih.gov |
| Aromaticity | Generally positive | Facilitates π-π stacking interactions with aromatic residues in the binding site. nih.gov |
| Presence of -OH group | Positive | Can act as a hydrogen bond donor, forming crucial interactions with the target. nih.gov |
| Presence of N, O, S heteroatoms | Negative (at specific positions) | May introduce unfavorable steric or electronic effects that disrupt binding. nih.gov |
Influence of Alkyl and Methoxy (B1213986) Substituents on Biological Efficacy
The nature and position of alkyl and methoxy substituents on the benzoic acid scaffold significantly modulate the biological activity of the resulting analogs. These groups can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for effective interaction with biological targets.
Alkoxy groups, including methoxy and the larger 3-methylbutoxy group, are known to be important pharmacophore elements in many bioactive compounds. mdpi.com A methoxy group can act as a weak directing group in chemical reactions and can participate in non-covalent interactions, such as C-H···O hydrogen bonds, with biological receptors. mdpi.com The position of the methoxy group is crucial; for instance, in certain aromatic cyclic seleninates, a para-methoxy substituent enhances activity through a mesomeric effect, while a meta-substituent has little impact, and an ortho-substituent can decrease activity due to steric hindrance or unfavorable coordination effects. nih.gov
The replacement of a hydroxyl or methoxy group with a bioisosteric fluorine atom, a common strategy in medicinal chemistry, is known to increase lipophilicity, which can affect a compound's pharmacokinetic profile. chemrxiv.org The presence of a 25-methoxy substituent in brassinolide (B613842) analogs has been shown to confer potent biological activity. nih.gov
In the context of 3-Methoxy-4-(3-methylbutoxy)benzoic acid, the 3-methoxy group can influence the electronic character of the aromatic ring, while the 4-(3-methylbutoxy) group, a bulky alkyl ether, will significantly increase lipophilicity. This increased lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic regions of a target protein. However, the steric bulk of the 3-methylbutoxy group could also present a challenge for binding if the target's active site is sterically constrained.
Molecular Docking and Binding Affinity Analysis with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as a this compound analog, and its biological target at the atomic level.
For related compounds, such as 3-phenylcoumarin (B1362560) derivatives that inhibit monoamine oxidase B (MAO-B), docking studies have been instrumental in elucidating the structure-activity relationship. frontiersin.org These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity. For example, the methoxy group on a ligand can form hydrogen bonds with specific amino acid residues in the active site of the target protein.
In a study of 3-methoxy flavone (B191248) derivatives, molecular docking was used to investigate their binding to the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov The results indicated that the binding energies of the designed compounds were comparable to that of the control ligands, suggesting a similar binding affinity. nih.gov
Table 2: Potential Molecular Interactions of this compound with a Biological Target
| Functional Group | Potential Interaction Type | Interacting Residues (Example) |
|---|---|---|
| Carboxylic Acid | Ionic Interaction, Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |
| Methoxy Group | Hydrogen Bonding | Asparagine, Glutamine |
| Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |
| 3-Methylbutoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
Conformational Analysis and Stereochemical Impact on Activity
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation that a molecule adopts can have a profound impact on its biological activity, as it dictates the molecule's shape and how it fits into the binding site of a receptor.
For flexible molecules like this compound, which has a rotatable ether linkage and an alkyl chain, multiple low-energy conformations can exist. Computational methods can be used to identify the most stable conformers and to understand the energy barriers between them. nih.gov The existence of multiple stable conformations can lead to conformational polymorphism, where a compound crystallizes in different crystal structures with different molecular arrangements. nih.gov
The stereochemistry of a molecule can also be a critical determinant of its biological activity. While this compound itself is achiral, analogs with chiral centers can exhibit significant differences in potency and efficacy between stereoisomers. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with a chiral biological target, while the other enantiomer may bind less effectively or not at all.
For example, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which are dopamine (B1211576) transporter (DAT) inhibitors, the specific stereochemistry is crucial for high-affinity binding. nih.gov Similarly, for phenylaminobenzoic acids, the conformational flexibility and substitution pattern are key determinants of polymorphism and, by extension, could influence their solid-state properties and bioavailability. uky.edu
Advanced Research Avenues and Future Directions for 3 Methoxy 4 3 Methylbutoxy Benzoic Acid
Computational Chemistry in Rational Drug Design and Optimization
Computational chemistry serves as a powerful tool in modern drug discovery, enabling the rational design and optimization of lead compounds. By simulating molecular interactions and predicting key properties, these in silico methods can significantly accelerate the development pipeline, reduce costs, and lead to the creation of more effective and targeted therapeutic agents based on the 3-Methoxy-4-(3-methylbutoxy)benzoic acid scaffold.
De novo design and virtual screening represent two cutting-edge computational strategies for identifying and refining novel drug candidates. De novo design involves the creation of entirely new molecules, piece by piece, within the binding site of a biological target. biorxiv.org This approach could be used to generate novel analogues of this compound with optimized binding affinity and selectivity. For instance, the core benzoic acid structure could be used as a starting fragment, with computational algorithms suggesting novel side chains to enhance interactions with a specific enzyme or receptor. nih.gov
Virtual screening, conversely, involves computationally screening vast libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.gov The structure of this compound can be used as a query to search for structurally similar compounds with potentially improved properties or different scaffolds that mimic its binding mode. Structure-based virtual screening, which utilizes the 3D structure of the target protein, is particularly powerful for discovering new classes of inhibitors or modulators. nih.gov
Table 1: Hypothetical Application of Computational Design Strategies
| Strategy | Application to this compound | Potential Outcome |
|---|---|---|
| Fragment-Based De Novo Design | Use the methoxybenzoic acid core as a base fragment to computationally "grow" new derivatives within a target's active site. | Novel compounds with tailored binding interactions and potentially higher potency. |
| Structure-Based Virtual Screening | Dock a library of natural products or synthetic compounds against a target known to be modulated by benzoic acid derivatives. nih.gov | Identification of diverse chemical scaffolds with similar predicted activity. |
| Ligand-Based Virtual Screening | Use the 3D shape and chemical features of this compound as a template to find molecules with similar properties in large databases. | Discovery of compounds with different core structures but similar pharmacological potential. |
Predictive modeling allows researchers to estimate a compound's biological activity and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile before it is synthesized, saving considerable time and resources. Using the chemical structure of this compound, various computational models can predict its physicochemical properties and how it will behave in the body.
Table 2: Exemplary Predicted ADMET Properties for a Benzoic Acid Derivative
| Property Category | ADMET Parameter | Predicted Value/Class | Implication for Drug Development |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Good potential for oral administration. |
| Caco-2 Permeability | Moderate | May readily cross the intestinal epithelium. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | Non-substrate | Less susceptible to efflux pumps, potentially increasing bioavailability. | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Substrate | Substrate | May be metabolized by a common pathway, affecting its half-life. |
| Excretion | Renal Organic Cation Transporter | Non-inhibitor | Unlikely to interfere with the excretion of other drugs via this transporter. |
Note: The data in this table is illustrative and based on typical predictions for similar chemical structures using platforms like ADMETlab 3.0 or admetSAR 3.0. nih.govnih.gov Actual values would require specific computational analysis.
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Identification
As this compound progresses through preclinical development, the need for highly sensitive and specific analytical methods becomes paramount. These techniques are essential for quantifying the compound at very low concentrations (trace analysis) in complex biological matrices like plasma, urine, and tissue, as well as for identifying its metabolic products.
Future research will likely focus on optimizing methods such as high-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This combination offers excellent selectivity and sensitivity for detecting and quantifying the parent compound and its metabolites. Developing these methods involves fine-tuning chromatographic conditions to achieve optimal separation from endogenous matrix components and establishing robust extraction procedures (e.g., solid-phase extraction) to ensure high recovery and minimal interference. Furthermore, high-resolution mass spectrometry (HRMS) can be employed for the structural elucidation of unknown metabolites, providing critical insights into the compound's metabolic pathways. ebi.ac.uk
Exploration of Synergistic Effects with other Bioactive Compounds
The therapeutic efficacy of a compound can sometimes be significantly enhanced when it is co-administered with other bioactive agents. This phenomenon, known as synergy, occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. genesispub.orgmdpi.com Future studies should investigate the potential for this compound to act synergistically with other natural products or existing therapeutic drugs.
These interactions can be categorized as either pharmacodynamic or pharmacokinetic.
Pharmacodynamic synergy involves the compounds acting on different biological targets within the same or complementary pathways to produce an enhanced therapeutic outcome. journal-jop.org
Pharmacokinetic synergy occurs when one compound alters the absorption, distribution, metabolism, or excretion of another, thereby increasing its bioavailability and efficacy. genesispub.org
Investigating these potential synergistic relationships could open up new therapeutic applications for this compound, potentially allowing for reduced dosages and minimizing side effects. researchgate.net
Mechanistic Elucidation of Biological Activities in Complex Biological Systems (In Vivo)
These studies would aim to confirm the compound's efficacy in a disease model, establish a dose-response relationship, and elucidate its mechanism of action within a whole biological system. This involves analyzing how the compound modulates specific signaling pathways, affects gene expression, and interacts with various cell types in the context of the whole organism. Such research provides a more comprehensive understanding of the compound's biological impact, bridging the gap between molecular interactions and physiological outcomes.
Q & A
Q. Key Considerations :
- Monitor regioselectivity during etherification to avoid undesired side products.
- Optimize reaction time and temperature to improve yield (e.g., 60–80°C for 12–24 hours) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on structurally related benzoic acid derivatives:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H315/H319 hazards) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Safety Data :
| Hazard Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q. Reference :
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
Use multi-technique validation:
HPLC/LC-MS : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.8–4.2 ppm for methoxy and butoxy groups; δ 12–13 ppm for carboxylic acid proton) .
FT-IR : Identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹) .
Q. Example NMR Data (Hypothetical) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.85 | Singlet |
| Butoxy (-OCH₂) | 4.05 | Triplet |
Q. Reference :
Advanced: How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to predict feasible precursors and reaction pathways .
DFT Calculations : Model transition states to identify energy barriers for etherification steps. For example, assess steric hindrance between 3-methylbutanol and the aromatic ring .
Machine Learning : Train models on reaction databases (e.g., BKMS_METABOLIC) to predict optimal solvents, catalysts, and temperatures for higher yields .
Q. Case Study :
- A related compound, 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid, showed improved yield (93% → 98%) when reaction time was adjusted from 12 to 8 hours using solvent optimization (DMF → THF) .
Q. Reference :
Advanced: How to resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
Address discrepancies using:
2D NMR (HSQC, HMBC) : Differentiate overlapping signals (e.g., methoxy vs. butoxy protons) .
Isotopic Labeling : Introduce deuterated analogs to confirm peak assignments.
Cross-Validation with XRD : Compare experimental NMR shifts with crystallographic data for structurally similar compounds (e.g., 3-ethoxy-4-methoxybenzoic acid) .
Q. Example Challenge :
- In 3-methoxy-4-(pentyloxy)benzoic acid, overlapping δ 3.8–4.1 ppm signals were resolved via COSY to assign methoxy (δ 3.85) and pentyloxy (δ 4.05) groups .
Q. Reference :
Advanced: What strategies assess its biological activity in drug discovery?
Methodological Answer:
Target Identification : Use molecular docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors (GPR68) .
In Vitro Assays :
- Anti-inflammatory Activity : Measure IC₅₀ in LPS-induced TNF-α suppression assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
SAR Studies : Modify substituents (e.g., replacing 3-methylbutoxy with cyclopropylmethoxy) to evaluate potency trends .
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
